molecular formula C10H13NO8 B1200092 3-beta-D-glucopyranuronosyloxy-5-methylisoxazole

3-beta-D-glucopyranuronosyloxy-5-methylisoxazole

Cat. No. B1200092
M. Wt: 275.21 g/mol
InChI Key: VYCMOHPABBFZCR-CRKKBNSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-beta-D-glucopyranuronosyloxy-5-methylisoxazole is a glucosiduronic acid.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Chao and Wang (2013) involved the synthesis of novel S-β-D-glucosides containing 5-methylisoxazole, highlighting a method for creating derivatives of this compound (Chao & Wang, 2013).

Biological Activity and Applications

  • Research by Xu, Yang, and Zhang (2009) isolated new phenolic glycosides related to 3-beta-D-glucopyranuronosyloxy-5-methylisoxazole from the roots of Gentiana rigescens, showing potential antifungal activities (Xu, Yang, & Zhang, 2009).
  • Louzada et al. (2001) studied the dual role of glutamatergic neurotransmission on amyloid β1–42 aggregation and neurotoxicity, indicating potential implications in Alzheimer's disease research (Louzada et al., 2001).

Potential in Drug Development

  • Braham et al. (2005) identified antioxidant phenolic glycosides in Moricandia arvensis, including compounds related to 3-beta-D-glucopyranuronosyloxy-5-methylisoxazole, which could be relevant in the development of antioxidant therapies (Braham et al., 2005).
  • A study by Lu and Mattson (2001) found that Dimethyl Sulfoxide suppresses NMDA- and AMPA-induced ion currents and calcium influx, protecting against excitotoxic death in hippocampal neurons, which may have implications for compounds like 3-beta-D-glucopyranuronosyloxy-5-methylisoxazole (Lu & Mattson, 2001).

Research on Glycosides and Related Compounds

  • Hou and Kováč (2008) conducted research on the synthesis of furanose-free D-Fucose Per-O-Acetates and precursors for Anthrose, which may be relevant for understanding the synthesis and application of related glycosides (Hou & Kováč, 2008).

Neuropharmacological Insights

  • Ikonomidou, Stefovska, and Turski (2000) researched the neuronal death enhanced by N-methyl-D-aspartate antagonists, which could provide insights into the neuropharmacological effects of related compounds (Ikonomidou, Stefovska, & Turski, 2000).

properties

Product Name

3-beta-D-glucopyranuronosyloxy-5-methylisoxazole

Molecular Formula

C10H13NO8

Molecular Weight

275.21 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(5-methyl-1,2-oxazol-3-yl)oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C10H13NO8/c1-3-2-4(11-19-3)17-10-7(14)5(12)6(13)8(18-10)9(15)16/h2,5-8,10,12-14H,1H3,(H,15,16)/t5-,6-,7+,8-,10-/m0/s1

InChI Key

VYCMOHPABBFZCR-CRKKBNSPSA-N

Isomeric SMILES

CC1=CC(=NO1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

SMILES

CC1=CC(=NO1)OC2C(C(C(C(O2)C(=O)O)O)O)O

Canonical SMILES

CC1=CC(=NO1)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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